molecular formula C17H16N2OS B3015738 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide CAS No. 940368-20-7

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide

Cat. No.: B3015738
CAS No.: 940368-20-7
M. Wt: 296.39
InChI Key: KOCOQMMWAISQEN-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 5, and a 4-methylbenzamide moiety at the 2-position. Benzothiazole derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, antimicrobial properties, and enzyme modulation . This compound’s structural uniqueness lies in its electron-donating methyl groups, which may enhance stability and influence binding interactions in biological systems.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-10-4-7-13(8-5-10)16(20)19-17-18-15-12(3)11(2)6-9-14(15)21-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCOQMMWAISQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide has the molecular formula C17H16N2OSC_{17}H_{16}N_{2}OS and a molecular weight of 296.4 g/mol. Its structure features a benzothiazole moiety linked to a benzamide group, which contributes to its unique chemical properties and biological activities.

Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex organic molecules. The compound's functional groups allow for various chemical modifications, making it valuable for developing new materials and compounds.

Biology

The compound is utilized in biological research for studying enzyme inhibition and protein-ligand interactions. Notably, it has demonstrated significant inhibitory effects on tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in treating hyperpigmentation disorders.

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
Enzyme InhibitionInhibits key enzymes involved in metabolic pathways
Tyrosinase InhibitionStrong inhibition leading to potential cosmetic applications
CytotoxicityExhibits cytotoxic effects against cancer cells

Medicine

Research indicates that benzothiazole derivatives, including this compound, have potential as anti-tubercular agents. Studies have shown promising results in inhibiting the growth of Mycobacterium tuberculosis.

Case Study: Anti-Tubercular Activity
A study conducted on various benzothiazole derivatives highlighted the effectiveness of this compound against tuberculosis strains. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional treatments, suggesting its potential as a novel therapeutic agent.

Industrial Applications

In the industrial sector, this compound can be employed in the development of new materials with specific properties such as dyes or polymers. Its unique structure allows it to impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or proteins, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following compounds share structural similarities with the target molecule but differ in substituents or core heterocycles, leading to variations in physicochemical and biological properties:

Table 1: Structural and Molecular Comparison
Compound Name Core Structure Key Substituents Molecular Weight Biological Activity (Reported) Source
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide Benzothiazole 4,5-dimethyl; 4-methylbenzamide 367.5 Not explicitly reported
Compound 109 [N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide] Benzamide Hexylamino-phenyl; 4-methylbenzamide - Potent HDAC1/3 inhibitor (IC50: nM range)
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide Oxadiazole 4-chlorobenzamide; thioxo-oxadiazole - Antimicrobial (preliminary screening)
A-836,339 [N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide] Thiazol-2-ylidene Methoxyethyl; tetramethylcyclopropane - Cannabinoid receptor modulator
N-(4,5-Dimethyl-1,3-benzothiazol-2-YL)-N-[3-(dimethylamino)propyl]-4-(morpholine-4-sulfonyl)benzamide hydrochloride Benzothiazole Morpholine-sulfonyl; dimethylaminopropyl 553.1 Not explicitly reported

Physicochemical Properties

  • Molecular Weight : The target compound (367.5 g/mol) is lighter than the morpholine-sulfonyl derivative (553.1 g/mol, ), suggesting better bioavailability due to lower molecular complexity .
  • Substituent Effects :
    • Electron-donating groups (e.g., methyl in benzothiazole) may enhance metabolic stability.
    • Bulky substituents (e.g., morpholine-sulfonyl in ) could hinder membrane permeability .

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological targets, and relevant research findings.

The biological activity of this compound is attributed to its interaction with specific enzymes and proteins. It has been shown to inhibit various biological processes, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
  • Tyrosinase Inhibition : It exhibits potent inhibition of tyrosinase activity, which is crucial for melanin production. This property suggests potential applications in treating hyperpigmentation disorders .

Antioxidant and Antimicrobial Properties

Research indicates that this compound possesses antioxidant properties that can protect cells from oxidative stress. Additionally, it has demonstrated antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In studies involving different cell lines (e.g., B16F10 murine melanoma cells), this compound showed selective cytotoxicity at certain concentrations while maintaining cell viability at lower doses .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Tyrosinase Inhibition :
    • A study evaluated the compound's ability to inhibit tyrosinase in B16F10 cells. Results indicated that at concentrations of 10 µM, the compound significantly reduced tyrosinase activity compared to controls (kojic acid) .
  • Antioxidant Activity :
    • The compound was tested for its antioxidant capacity using DPPH radical scavenging assays. It exhibited strong scavenging ability comparable to established antioxidants .
  • Cytotoxic Effects :
    • In cytotoxicity assays against SHSY5Y neuroblastoma cells, this compound demonstrated a concentration-dependent reduction in cell viability at higher concentrations (≥20 µM) .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in comparison with similar compounds, a table summarizing key characteristics is provided below:

Compound NameStructureTyrosinase InhibitionCytotoxicity (IC50)
This compoundStructureStrong20 µM
Kojic AcidStructureModerate15 µM
Other Benzothiazole DerivativesStructureVariableVariable

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod (Reference)
Melting Point139–141°CDSC
LogP (Octanol/Water)3.2 ± 0.1HPLC
Solubility (PBS, pH 7.4)12 µMNephelometry

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductSourceMitigation
4-Methylbenzoic acidHydrolysis of amideAnhydrous conditions
Benzothiazole dimerOxidative couplingN2 atmosphere

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